

Introduction: The Strategic Importance of a Fluorinated Heterocycle

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Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethyl)pyridine
Cat. No.:	B154573

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In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of molecular design. **4-Bromo-2-(trifluoromethyl)pyridine**, identified by its CAS Number 887583-90-6, stands out as a pivotal building block that masterfully combines these features.^{[1][2][3]} This guide provides an in-depth analysis of this compound, elucidating its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

The value of **4-Bromo-2-(trifluoromethyl)pyridine** lies in its trifunctional nature: a pyridine core, a powerfully electron-withdrawing trifluoromethyl group, and a versatile bromine atom. The trifluoromethyl (CF₃) group is prized for its ability to enhance crucial pharmaceutical properties such as metabolic stability, bioavailability, and receptor binding affinity by altering lipophilicity and electronic character.^{[4][5]} The bromine atom serves as a highly effective synthetic handle for a wide array of chemical transformations, most notably nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.^[6] This unique combination makes it an indispensable intermediate for constructing complex, high-value molecules.^[1]

Physicochemical and Safety Data

A clear understanding of a compound's physical properties and safety profile is fundamental to its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical characteristics of **4-Bromo-2-(trifluoromethyl)pyridine** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	887583-90-6	[1] [2] [3]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1]
Molecular Weight	226.0 g/mol	
Appearance	Colorless to light yellow crystal powder or liquid	[1]
Melting Point	46-50 °C	[1]
Boiling Point	164-166 °C	[1]
Density	1.87 g/cm ³	[1]
Solubility	Soluble in common organic solvents	[1]
Storage	Store at 2-8°C in a dark place under an inert atmosphere	

GHS Hazard and Safety Information

This compound is classified as hazardous and requires careful handling in accordance with established safety protocols.[\[7\]](#)[\[8\]](#)

Hazard Classification	GHS Code	Signal Word
Acute Toxicity, Oral (Category 4)	H302	Warning
Skin Irritation (Category 2)	H315	Warning
Serious Eye Irritation (Category 2A)	H319	Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)	H335	Warning

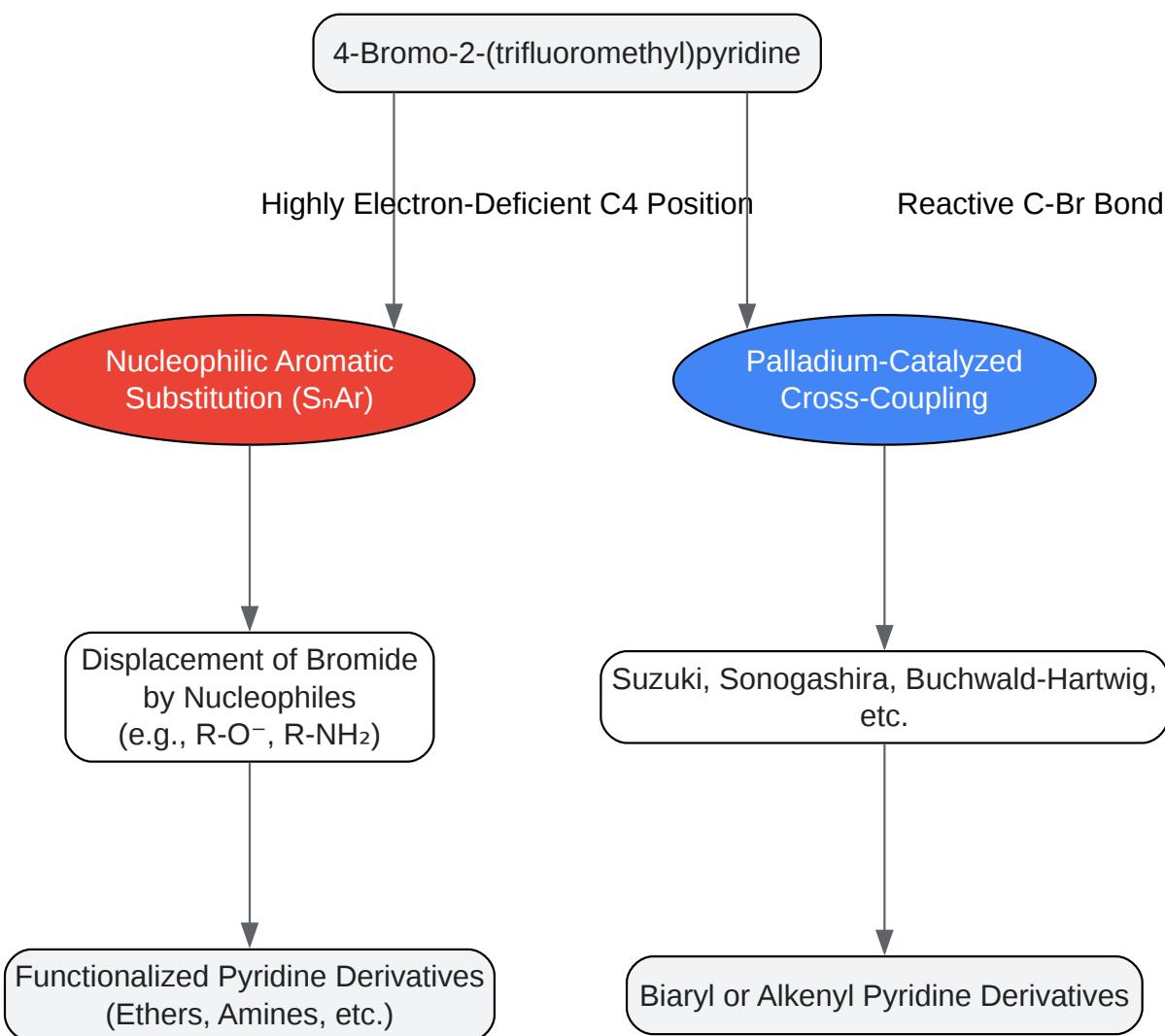
Safe Handling:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]
- First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7][8]

Reactivity and Mechanistic Rationale

The synthetic utility of **4-Bromo-2-(trifluoromethyl)pyridine** is dictated by the electronic interplay between the pyridine nitrogen and the trifluoromethyl substituent. The CF_3 group is a potent electron-withdrawing group, and its placement at the C2 position, combined with the inherent electron-withdrawing nature of the ring nitrogen, renders the C4 position (para to the nitrogen) highly electron-deficient.[4] This electronic arrangement is the causal driver behind the compound's reactivity.

This pronounced electrophilicity at the C4 position makes the bromine atom an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr) reactions. Furthermore, the carbon-bromine bond provides a reactive site for a host of Palladium-Catalyzed Cross-Coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision.



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Caption: Key reaction pathways for **4-Bromo-2-(trifluoromethyl)pyridine**.

Synthetic Strategies

The synthesis of trifluoromethylpyridines (TFMPs) like the target compound generally follows one of three established strategies: chlorine/fluorine exchange, direct trifluoromethylation, or construction of the pyridine ring from a CF_3 -containing precursor.^{[4][9][10]} For **4-Bromo-2-(trifluoromethyl)pyridine** specifically, common laboratory and industrial preparations often involve the bromination of a pre-formed trifluoromethylpyridine scaffold.

Illustrative Synthesis Protocol: Bromination of a Precursor

A plausible and commonly employed method involves the selective bromination of 2-(trifluoromethyl)-4-chloropyridine. This protocol serves as a self-validating system where the distinct reactivity of the starting material dictates the regioselective outcome.

Step 1: Preparation of the Reaction Mixture

- In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a suitable reaction vessel with 2-(trifluoromethyl)-4-chloropyridine.
- Dissolve the starting material in a non-reactive, high-boiling point solvent.

Step 2: Introduction of Brominating Agent

- Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the reaction mixture. The choice of agent and solvent is critical to control reactivity and minimize side products.
- The reaction is often initiated or accelerated by heating to a specific temperature, which must be carefully controlled and monitored.

Step 3: Reaction Monitoring

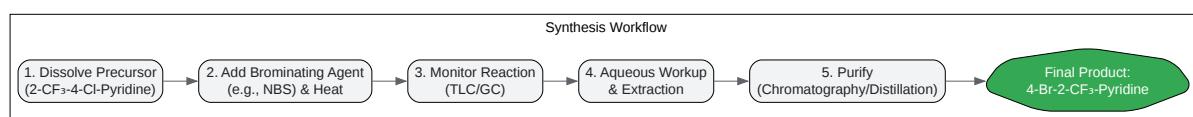
- Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the point of completion.

Step 4: Workup and Isolation

- Upon completion, cool the reaction mixture to room temperature.
- Quench any remaining brominating agent with a suitable reducing agent (e.g., sodium thiosulfate solution).
- Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and filter.

Step 5: Purification

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material using column chromatography on silica gel or distillation to yield pure **4-Bromo-2-(trifluoromethyl)pyridine**.



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Caption: General workflow for the synthesis of **4-Bromo-2-(trifluoromethyl)pyridine**.

Core Applications in Research and Development

The unique structural attributes of **4-Bromo-2-(trifluoromethyl)pyridine** make it a high-demand intermediate in fields where molecular precision is paramount.

- **Pharmaceutical Drug Discovery:** This compound is a key building block in the synthesis of novel therapeutic agents. It has been specifically utilized in the synthesis of potent and selective Class IIa histone deacetylase (HDAC) inhibitors, which are being investigated as a potential therapy for neurodegenerative conditions like Huntington's disease.^[3] The trifluoromethylpyridine moiety is a recognized pharmacophore that can improve a drug candidate's profile.^[11]
- **Agrochemical Synthesis:** In parallel with pharmaceuticals, the TFMP structure is integral to the development of modern pesticides and herbicides.^{[4][9]} The CF₃ group contributes to the potency and environmental stability of the final active ingredient, while the bromo-pyridine core allows for the assembly of complex molecules designed for specific biological targets in pests or weeds.
- **Materials Science:** The electron-deficient nature of the pyridine ring, amplified by the CF₃ group, makes this compound a candidate for incorporation into novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as specialized ligands in catalysis.^[1]

Conclusion

4-Bromo-2-(trifluoromethyl)pyridine (CAS No. 887583-90-6) is far more than a simple halogenated heterocycle; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic handles provide researchers and drug development professionals with a reliable and powerful building block for the creation of complex, high-value molecules. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for leveraging its full potential to drive progress in medicine, agriculture, and materials science.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [\[Link\]](#)
- **4-bromo-2-(trifluoromethyl)pyridine.** ChemBK. [\[Link\]](#)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [\[Link\]](#)
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [\[Link\]](#)

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [\[Link\]](#)
- Safety Data Sheet - 3-Bromo-5-(trifluoromethyl)pyridine. Angene Chemical. [\[Link\]](#)
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [\[Link\]](#)
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

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Sources

- 1. chembk.com [chembk.com]
- 2. 887583-90-6|4-Bromo-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 3. 4-BROMO-2-TRIFLUOROMETHYLPYRIDINE | 887583-90-6 [chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbino.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
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[<https://www.benchchem.com/product/b154573#4-bromo-2-trifluoromethyl-pyridine-cas-number>]

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